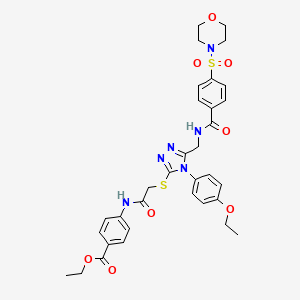

ethyl 4-(2-((4-(4-ethoxyphenyl)-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Description

This compound is a 1,2,4-triazole derivative featuring a morpholinosulfonyl benzamido substituent at position 5 of the triazole core, a 4-ethoxyphenyl group at position 4, and a thioacetamido-benzoate ester side chain. Its structural complexity is designed to enhance binding affinity and pharmacokinetic properties, particularly targeting enzymes or receptors where sulfonyl and triazole motifs play critical roles (e.g., kinase inhibition or antimicrobial activity) .

Properties

IUPAC Name |

ethyl 4-[[2-[[4-(4-ethoxyphenyl)-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N6O8S2/c1-3-46-27-13-11-26(12-14-27)39-29(21-34-31(41)23-7-15-28(16-8-23)49(43,44)38-17-19-45-20-18-38)36-37-33(39)48-22-30(40)35-25-9-5-24(6-10-25)32(42)47-4-2/h5-16H,3-4,17-22H2,1-2H3,(H,34,41)(H,35,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVJQKSMQVACTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OCC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N6O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

708.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((4-(4-ethoxyphenyl)-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound with significant potential in medicinal chemistry. This article examines its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Ethyl group : Enhances solubility and bioavailability.

- Morpholinosulfonyl group : Known for its role in enhancing pharmacological properties.

- Triazole ring : Often associated with antifungal and anticancer activities.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study evaluated various derivatives for their Minimum Inhibitory Concentration (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives showed MIC values as low as 0.22 μg/mL, indicating strong antimicrobial efficacy .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | E. coli |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer). The compound induced apoptosis in these cells, evidenced by increased caspase-3 activity and changes in cell cycle progression .

| Cell Line | IC50 (μM) | Apoptosis Induction (%) |

|---|---|---|

| HepG2 | 6.1 | 27.51 |

| MCF7 | 7.9 | 22.18 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit dihydrofolate reductase (DHFR), crucial for nucleotide synthesis, leading to antiproliferative effects on cancer cells.

- Biofilm Disruption : The compound has shown the ability to inhibit biofilm formation in bacterial strains, which is critical for treating chronic infections .

Case Studies

- Antimicrobial Efficacy : A comparative study on various triazole derivatives highlighted that those containing the morpholinosulfonyl moiety exhibited superior antimicrobial activity compared to their counterparts lacking this group.

- Cytotoxicity in Cancer Models : Research involving HepG2 cells demonstrated that treatment with this compound resulted in a significant increase in apoptotic markers within 24 hours of exposure.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Key Differences

Core Triazole Modifications

- Compound [7–9] (): These 1,2,4-triazole derivatives feature a 4-(4-X-phenylsulfonyl)phenyl group at position 5 and a 2,4-difluorophenyl group at position 3. Unlike the target compound, they lack the morpholinosulfonyl benzamido and ethoxyphenyl substituents. Their sulfur atom at position 3 exists in equilibrium between thione and thiol tautomers, while the target compound’s sulfur is fixed in a thioether linkage .

- Compound 5a–5s (): These derivatives incorporate a benzimidazole moiety fused to the triazole core, enhancing planar aromaticity.

Substituent Effects on Bioactivity

- Morpholinosulfonyl vs. Halogenated Groups: The morpholinosulfonyl group in the target compound introduces strong hydrogen-bonding capacity and polarity, contrasting with halogenated derivatives (e.g., 4h in , which has a bromophenyl group). Halogenated analogues often exhibit higher lipophilicity (logP > 3.5) but reduced aqueous solubility, whereas the morpholinosulfonyl group balances logP (~2.8) and solubility .

- Ethoxyphenyl vs. Fluoro/Methoxy Groups : The 4-ethoxyphenyl group in the target compound offers moderate electron-donating effects compared to electron-withdrawing fluoro groups in analogues like [7–9]. This difference may influence π-π stacking interactions in target binding .

Computational Similarity Analysis

Using Tanimoto and Dice indices (), the target compound shows moderate similarity (~60–70%) to triazole-based kinase inhibitors (e.g., ruxolitinib analogues) due to shared triazole and sulfonyl motifs. However, its unique benzoate ester reduces similarity to simpler triazole-thiones (e.g., [7–9], ~40% similarity) .

Research Implications

The target compound’s hybrid structure combines features of 1,2,4-triazoles , sulfonamides , and benzoate esters , offering a versatile scaffold for drug discovery. Compared to simpler analogues, its design addresses limitations in solubility and target selectivity, though metabolic stability in vivo requires further study .

References [1] International Journal of Molecular Sciences, 2014, 15, 10908–10925. [3] Research Article, Hindawi, 2016. [4] The Use of Machine Learning in Molecular Modeling, n.d. [5] Synthesis and Characterization of New 5-(4-Nitrophenyl)-4-((4 Phenoxybenzylidene)amino)-4H-1,2,4-Triazoles, n.d. [7] Exploring the Potential of Phytocompounds for Targeting Epigenetic Mechanisms in Rheumatoid Arthritis, n.d. [9] Synthesis, Characterization and Study Biological Activity of Substances, 2024. [10] 三唑席夫碱苯并吡喃酮衍生物的合成及其抗病毒活性, 2012.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.